molecular formula C16H22BrNO3 B8506145 5-((4-Bromo-2-formylphenyl)(isobutyl)amino)pentanoic acid

5-((4-Bromo-2-formylphenyl)(isobutyl)amino)pentanoic acid

Cat. No. B8506145
M. Wt: 356.25 g/mol
InChI Key: BTKDJQDSQAGFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Bromo-2-formylphenyl)(isobutyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C16H22BrNO3 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

5-[4-bromo-2-formyl-N-(2-methylpropyl)anilino]pentanoic acid

InChI

InChI=1S/C16H22BrNO3/c1-12(2)10-18(8-4-3-5-16(20)21)15-7-6-14(17)9-13(15)11-19/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,20,21)

InChI Key

BTKDJQDSQAGFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCCCC(=O)O)C1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-isobutyl-2-piperidone (8.8 g) and aqueous methanesulfonic acid solution (10.9 g/19 ml) was refluxed at 110° C. for 3 days. To the mixture which was previously cooled to room temperature, were added water (10 ml) and sodium carbonate (18.0 g) slowly. Then, after heating the mixture at 50° C. for 1 hour, DMSO (13 ml) was added. The resulting mixture was heated to 135° C., and then a solution of 5-bromo-2-fluorobenzaldehyde (11.5 g) in DMSO (15 ml) was added dropwise. After stirring at 135° C. for 6 hours, the mixture was cooled to 0° C., and the mixture was adjusted to pH 2.5 by using 6N hydrochloric acid. After ethyl acetate extraction, the organic layer was dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1 to ethyl acetate) to obtain brown oil of 5-(4-bromo-2-formyl-N-isobutylanilino)pentanoic acid (15.3 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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